1400W

Catalog No.
S594794
CAS No.
180001-34-7
M.F
C10H15N3
M. Wt
177.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1400W

CAS Number

180001-34-7

Product Name

1400W

IUPAC Name

N'-[[3-(aminomethyl)phenyl]methyl]ethanimidamide

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

InChI

InChI=1S/C10H15N3/c1-8(12)13-7-10-4-2-3-9(5-10)6-11/h2-5H,6-7,11H2,1H3,(H2,12,13)

InChI Key

RODUKNYOEVZQPR-UHFFFAOYSA-N

SMILES

CC(=NCC1=CC=CC(=C1)CN)N

Synonyms

1400W cpd, N-(3-(aminomethyl)benzyl)acetamidine

Canonical SMILES

CC(=NCC1=CC=CC(=C1)CN)N

Description

N-[3-(aminomethyl)benzyl]acetamidine is an aralkylamine that is Nbenzylacetamidine substituted at position 3 on the benzene ring by an aminomethyl group. An inhibitor of nitric oxide synthase. It has a role as an EC 1.14.13.39 (nitric oxide synthase) inhibitor, a geroprotector and an angiogenesis inhibitor. It is a carboxamidine, an aralkylamine and a primary amino compound.
N-(3-(Aminomethyl)benzyl)acetamidine is a natural product found in Crotalaria pallida with data available.

N-(3-(Aminomethyl)benzyl)acetamidine, also known as 1400W, is a compound studied for its potential to modulate the immune system []. Here's a closer look at its scientific research applications:

Inhibition of Nitric Oxide Synthase (NOS)

One of the primary areas of research on N-(3-(Aminomethyl)benzyl)acetamidine focuses on its ability to inhibit nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide (NO) [, ]. NO plays a role in various physiological processes, including inflammation and immune response. Studies suggest that 1400W may act as a selective inhibitor of inducible NOS (iNOS), the form of the enzyme associated with inflammation [].

Immunomodulatory Effects

Research suggests that by inhibiting iNOS, N-(3-(Aminomethyl)benzyl)acetamidine might influence the immune system. Studies have investigated its effects on the production of inflammatory mediators like interleukin-12 (IL-12) and tumor necrosis factor-alpha (TNF-α) by immune cells []. These findings suggest a potential role for 1400W in immunomodulation, but further research is needed to understand its mechanisms and applications.

1400W, chemically known as N-(3-(Aminomethyl)benzyl)acetamidine, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). It is characterized by its ability to bind tightly and slowly to the enzyme, making it an effective tool in various biochemical research and therapeutic applications. The compound has a molecular formula of C10H17Cl2N3 and is often encountered in its dihydrochloride form, which enhances its solubility and stability in biological systems .

The primary chemical reaction involving 1400W is its inhibition of iNOS, which catalyzes the production of nitric oxide from L-arginine. This reaction is significant in various physiological processes, including immune response and neurotransmission. When 1400W binds to iNOS, it prevents the enzyme from converting L-arginine into nitric oxide, thereby reducing the levels of this signaling molecule . The binding affinity of 1400W for iNOS is notably high, with a Ki value of approximately 7 nM, indicating its effectiveness as an inhibitor compared to other nitric oxide synthases such as neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS), which have higher Ki values of 2 µM and 50 µM respectively .

1400W exhibits significant biological activity primarily through its role as an iNOS inhibitor. By inhibiting this enzyme, 1400W can modulate various biological processes influenced by nitric oxide. For instance, it has been shown to reduce inflammation and may have therapeutic potential in conditions characterized by excessive nitric oxide production, such as sepsis and neurodegenerative diseases . Additionally, studies indicate that 1400W can affect cell death pathways and impact signaling pathways related to inflammation and immune responses .

1400W has diverse applications in both research and clinical settings:

  • Research: It is widely used in studies investigating the role of nitric oxide in various physiological and pathological processes.
  • Therapeutic Potential: Due to its anti-inflammatory properties, it is being explored for potential use in treating conditions such as arthritis, neurodegenerative diseases, and cardiovascular disorders .
  • Drug Development: As a selective iNOS inhibitor, it serves as a lead compound for developing new drugs targeting nitric oxide-related pathways .

Interaction studies involving 1400W focus on its binding characteristics with iNOS and other related enzymes. Research indicates that 1400W not only inhibits iNOS but can also affect downstream signaling pathways influenced by nitric oxide levels. This includes interactions with inflammatory cytokines and other mediators involved in immune responses . Furthermore, studies have shown that the compound can influence cell signaling pathways that modulate apoptosis and cell survival under inflammatory conditions .

Several compounds exhibit similar properties to 1400W regarding their role as iNOS inhibitors or their effects on nitric oxide synthesis. Here are some notable examples:

Compound NameTypeiNOS Inhibition PotencyUnique Features
L-NAMENon-selective NOS inhibitorModerateInhibits all forms of nitric oxide synthase
AminoguanidineSelective iNOS inhibitorModerateAlso acts as an anti-inflammatory agent
S-Methyl-L-thiocitrullineSelective NOS inhibitorHighMore selective towards endothelial NOS

Uniqueness of 1400W: Unlike many other inhibitors, 1400W demonstrates a slow-binding mechanism that allows for prolonged inhibition of iNOS without affecting other nitric oxide synthases at lower concentrations. This selectivity makes it particularly valuable for research focused on specific roles of iNOS in pathophysiology .

The synthesis of 1400W (N-[3-(aminomethyl)benzyl]acetamidine), a potent and selective inhibitor of inducible nitric oxide synthase, involves several key synthetic pathways [1] [2]. Chalcone derivatives, which serve as important intermediates in the development of compounds like 1400W, are primarily synthesized through aldolic condensation reactions [6]. This synthetic approach involves the reaction between substituted benzaldehydes (ArCHO) and acetophenones (Ar'COCH3) in the presence of a base catalyst, typically sodium hydroxide [6] [14].

The mechanism of chalcone formation via aldolic condensation consists of four main steps: Deprotonation 1, Addition, Proton Equilibration, and Dehydration [6]. The dehydration process can be further divided into two separate steps: Deprotonation 2 and Elimination [14]. The rate expression for chalcone formation follows third-order kinetics: Rate = k3 [ArCHO][Ar'COCH3][−OH] [6]. When excess acetophenone is used, the reaction becomes pseudo-first order in benzaldehyde concentration [14].

Kinetic studies have revealed that the rate-limiting step in chalcone formation is the Elimination step in the dehydration process [14]. This was determined through experiments comparing reaction rates in H2O versus D2O, where faster formation of chalcones in D2O indicated that Deprotonation 2 is not the rate-limiting step [6] [14]. The intermediate β-hydroxy ketone formed during the reaction can either revert to starting materials or dehydrate to form the final chalcone product [6].

Reaction StepDescriptionRate Constant
Deprotonation 1Formation of enolate from acetophenoneFast
AdditionNucleophilic attack of enolate on benzaldehydeFast
Proton EquilibrationProton transfer processesFast
Dehydration (Deprotonation 2)Removal of hydroxyl protonFast
Dehydration (Elimination)Loss of hydroxide to form C=CRate-limiting

Modern synthetic approaches to chalcone derivatives have employed microwave-assisted methods to enhance reaction efficiency [20]. Using a multimode reactor (Anton Paar GmbH Synthos 3000, 1,400 W maximum magnetron), researchers have achieved excellent yields in shorter reaction times with higher purity compared to conventional heating methods [20].

Structure-Activity Relationship (SAR) Studies of iNOS Inhibitors

Structure-activity relationship studies of 1400W have provided crucial insights into the molecular features responsible for its potent and selective inhibition of inducible nitric oxide synthase [4] [13]. 1400W functions as a slow, tight-binding inhibitor of human inducible nitric oxide synthase with a binding constant (Kd) value of ≤ 7 nM [4]. The inhibition is dependent on the cofactor NADPH, and L-arginine acts as a competitive inhibitor of 1400W binding with a Ks value of 3.0 μM [4].

The selectivity of 1400W for inducible nitric oxide synthase over endothelial nitric oxide synthase is at least 5000-fold, while its selectivity over neuronal nitric oxide synthase is greater than 200-fold [4] [8]. This remarkable selectivity makes 1400W one of the most selective inhibitors of inducible nitric oxide synthase reported to date [4].

Crystal structure analyses have revealed that 1400W interacts with the active site of inducible nitric oxide synthase through its acetamidine moiety, forming hydrogen bonds with key residues including Glu371 and Trp366 [19]. These interactions are critical for the binding affinity and selectivity of 1400W [13] [19].

Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors have identified several structural features that contribute to their activity [7]. For imidazole-based inhibitors targeting neuronal nitric oxide synthase, electronic properties of the molecule play a crucial role, with fused ring systems providing additional advantages [7]. For 2-aminopyridine-based inhibitors targeting inducible nitric oxide synthase, the hydrophobic nature of 6-substituents and the steric properties of 4-substituents are important determinants of activity [7].

Structural FeatureEffect on iNOS InhibitionSelectivity Impact
Acetamidine moietyForms critical H-bonds with Glu371 and Trp366Essential for binding
Aminomethyl groupInteracts with heme propionateEnhances selectivity
Benzyl backboneProvides optimal spacing and orientationAffects binding mode
Phenyl ringEngages in π-π interactionsContributes to potency

Recent developments in the design of 1400W derivatives have focused on modifications that enhance selectivity while maintaining potency [16] [19]. For example, the addition of acyl groups to the 1400W structure can create additional hydrogen bonds with residues such as Asn348 and the propionate group of heme [19]. However, these modifications must be carefully balanced, as they can introduce conformational penalties that may reduce overall binding affinity [19].

Role of Electron-Withdrawing Groups in B-Ring Functionalization

Electron-withdrawing groups play a significant role in the functionalization of the B-ring of compounds related to 1400W and its derivatives [10] [18]. These groups reduce the reactivity of the aromatic ring by withdrawing electrons, making it less attractive to electrophiles [18]. The extent of deactivation depends on the type and strength of the electron-withdrawing group [18].

Electron-withdrawing groups can be classified into two categories based on their mechanism of electron withdrawal: inductive electron-withdrawing groups and resonance electron-withdrawing groups [18]. Inductive electron-withdrawing groups, such as trifluoromethyl (-CF3) and chloro (-Cl), withdraw electrons through sigma bonds [18]. Resonance electron-withdrawing groups, such as nitro (-NO2), carbonyl (-C=O), and cyano (-CN), withdraw electrons through resonance effects [18] [10].

The presence of electron-withdrawing groups on the B-ring of chalcone derivatives has been shown to significantly influence their biological activity as inducible nitric oxide synthase inhibitors [22]. Structure-activity relationship studies have revealed that electron-withdrawing substituents on the B-ring can enhance the inhibition of tumor necrosis factor-alpha production, which is often associated with nitric oxide synthase activity [22].

Electron-Withdrawing GroupMechanismEffect on B-RingImpact on iNOS Inhibition
Nitro (-NO2)Both inductive and resonanceStrongly deactivatingEnhanced inhibition
Carbonyl (-C=O)ResonanceModerately deactivatingModerate enhancement
Trifluoromethyl (-CF3)InductiveModerately deactivatingModerate enhancement
Cyano (-CN)ResonanceModerately deactivatingModerate enhancement
Chloro (-Cl)InductiveWeakly deactivatingSlight enhancement

The effect of electron-withdrawing groups on the B-ring can be understood by examining the reaction mechanism of electrophilic aromatic substitution [18]. When an electron-withdrawing group is present on the aromatic ring, it withdraws electrons, making it more difficult for an electrophile to attack the ring [18]. This results in a slower formation of the sigma complex, reducing the overall reaction rate [18].

In the context of 1400W and related compounds, the strategic placement of electron-withdrawing groups on the B-ring can modulate the electronic properties of the molecule, influencing its interaction with the active site of inducible nitric oxide synthase [13] [21]. For example, the presence of electron-withdrawing groups can affect the distribution of electron density in the molecule, potentially enhancing its binding affinity for specific residues in the enzyme active site [21].

Ortho-Substitution Effects on A-Ring Bioactivity

Ortho-substitution on the A-ring of compounds related to 1400W has significant effects on their bioactivity as inducible nitric oxide synthase inhibitors [12] [22]. The position of substituents on the aromatic ring can influence the electronic properties, steric hindrance, and overall conformation of the molecule, all of which contribute to its biological activity [11] [12].

Studies on chalcone derivatives have shown that ortho-substitution on the A-ring can significantly enhance their inhibitory activity against inducible nitric oxide synthase [12]. For example, 2'-methoxy-3,4-dichlorochalcone and 2'-hydroxy-6'-methoxychalcone have demonstrated potent inhibition of nitric oxide production in lipopolysaccharide-treated RAW 264.7 cells [12]. These compounds were found to down-regulate inducible nitric oxide synthase expression and suppress nuclear transcription factor-kappaB activation [12].

The presence of ortho-hydroxyl and ortho-methoxy groups on the A-ring appears to be particularly beneficial for inducible nitric oxide synthase inhibitory activity [12] [22]. These groups can form intramolecular hydrogen bonds, which may stabilize certain conformations of the molecule that are favorable for binding to the enzyme active site [12].

Ortho-SubstituentEffect on A-RingImpact on iNOS InhibitionMechanism
Hydroxyl (-OH)Electron-donatingEnhanced inhibitionDown-regulation of iNOS expression
Methoxy (-OCH3)Electron-donatingEnhanced inhibitionDown-regulation of iNOS expression
Halogen (F, Cl, Br)Electron-withdrawingVariable effectsDepends on other substituents
Nitro (-NO2)Electron-withdrawingEnhanced inhibitionInhibition of NF-κB pathway

Structure-activity relationship analyses have revealed that the combination of ortho-substitution on the A-ring and specific functionalization of the B-ring can lead to synergistic effects on inducible nitric oxide synthase inhibition [22]. For instance, compounds with an ortho-nitro-substituted A-ring and electron-withdrawing groups on the B-ring have shown remarkable inhibition of lipopolysaccharide-induced interleukin-6 and tumor necrosis factor-alpha production [22].

The mechanism by which ortho-substitution enhances bioactivity may involve alterations in the electronic distribution within the molecule, changes in its three-dimensional conformation, or specific interactions with residues in the enzyme active site [21] [22]. For example, ortho-substituents can influence the orientation of the A-ring relative to the rest of the molecule, potentially optimizing its interaction with key residues in the inducible nitric oxide synthase active site [21].

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

177.126597491 g/mol

Monoisotopic Mass

177.126597491 g/mol

Heavy Atom Count

13

UNII

M1VB8VP8OH

Wikipedia

1400W

Dates

Modify: 2023-07-20

A drug cocktail for protecting against ischemia-reperfusion injury

Anna Krzywonos-Zawadzka, Mieczyslaw Wozniak, Grzegorz Sawicki, Iwona Bil-Lula
PMID: 31585914   DOI: 10.2741/4831

Abstract

Ischemia followed by reperfusion (I/R) of cardiomyocytes causes release of a large amount of inducible nitric oxide (NO) synthase (iNOS) followed by an increase of asymmetric dimethylarginine (ADMA). ADMA disrupts NO signaling by switching of the NOS activity from NO to the production of reactive oxygen species (ROS). Previously, we have shown that pretreatment of the hearts by co-administration of sub-threshold concentrations of doxycycline, a matrix metalloproteinase (MMPs) inhibitor, ML-7 an inhibitor of myosin light-chain kinase (MLCK) and L-NAME a non-selective NOS inhibitor protects the heart against I/R injury. In this study, we replaced the L-NAME with 1400W (selective inhibitor of iNOS) in the drug cocktail that was Langendorff-perfused into the hearts of Wistar rats before (prevention) or after (treatment) the induction of I/R. This pre-treatment resulted in full protection of contractility, decreased production of iNOS and ADMA and normalized the bioavailability of NO in the I/R hearts. Thus, the formulated drug cocktail protects the heart from I/R injury.


LASSBio-596 protects gastric mucosa against the development of ethanol-induced gastric lesions in mice

Carlos Eduardo S Monteiro, Johnatan Alisson Oliveira Sousa, Lídia Moreira Lima, Eliezer J Barreiro, Kaira Emanuella Sales da Silva-Leite, Cecília Mendes Morais de Carvalho, Deysen Kerlla Fernandes Bezerra Girão, André Luiz Reis Barbosa, Marcellus Henrique Loiola Ponte de Souza, Pedro Marcos Gomes Soares
PMID: 31539551   DOI: 10.1016/j.ejphar.2019.172662

Abstract

LASSBio-596 (2-[4-(1,4-thiazinan-4-ylsulfonyl) phenylcarbamoyl] benzoic acid) is a molecular hybrid of anti-tumor necrosis factor α (TNF-α) and phosphodiesterase 5 inhibitors, and its anti-inflammatory effects have been demonstrated in experimental models of inflammation. The aim of this study was to evaluate the gastroprotective effect of LASSBio-596 in an ethanol-induced acute gastritis model. Before induction of gastric damage, mice were pretreated with LASSBio-596 (20 mg per os (p.o.), N
-Nitro-L-arginine methyl ester hydrochloride (L-NAME; 3 mg/kg, intraperitoneally [i.p.]) or with 1400W (10 mg/kg, i.p.) given alone or in their combinations. Thirty minutes later, gastric damage was induced by intragastric instillation of 50% ethanol (0.5 ml/25 g, by gavage). After 1 h, gastric damage (hemorrhagic or ulcerative lesions) was measured by planimetry. Samples of the stomach were also taken for histopathological assessment and for assays of tissue myeloperoxidase (MPO), glutathione (GSH), malondialdehyde (MDA), and inflammatory cytokines. Ethanol administration induced the development of gastric lesions in mice. LASSBio-596 reduced gastric damage, epithelial cell loss and hemorrhage, and restored the antioxidant defense system by decreasing the levels of MDA and the consumption of GSH in gastric mucosa. LASSBio-596 also decreased gastric TNF-α and interleukin-1β (IL-1β) protein levels, MPO enzymatic activity, and hemoglobin levels. Treatment with the nitric oxide synthase inhibitors L-NAME and 1400W reversed the effects of LASSBio-596 on ethanol-induced gastric lesions. LASSBio-596 did not alter mucus content and pH of gastric secretions. In summary, LASSBio-596 exerts protective effects against ethanol-induced gastric injury. The gastroprotective effects of LASSBio seem to be NO-dependent.


iNOS-inhibitor driven neuroprotection in a porcine retina organ culture model

José Hurst, Ana Maria Mueller-Buehl, Lisa Hofmann, Sandra Kuehn, Fenja Herms, Sven Schnichels, Stephanie Christine Joachim
PMID: 32130787   DOI: 10.1111/jcmm.15091

Abstract

Nitrite oxide plays an important role in the pathogenesis of various retinal diseases, especially when hypoxic processes are involved. This degeneration can be simulated by incubating porcine retinal explants with CoCl
. Here, the therapeutic potential of iNOS-inhibitor 1400W was evaluated. Degeneration through CoCl
and treatment with the 1400W were applied simultaneously to porcine retinae explants. Three groups were compared: control, CoCl
, and CoCl
+ iNOS-inhibitor (1400W). At days 4 and 8, retinal ganglion cells (RGCs), bipolar, and amacrine cells were analysed. Furthermore, the influence on the glia cells and different stress markers were evaluated. Treatment with CoCl
resulted in a significant loss of RGCs already after 4 days, which was counteracted by the iNOS-inhibitor. Expression of HIF-1α and its downstream targets confirmed the effective treatment with 1400W. After 8 days, the CoCl
group displayed a significant loss in amacrine cells and also a drastic reduction in bipolar cells was observed, which was prevented by 1400W. The decrease in microglia could not be prevented by the inhibitor. CoCl
induces strong degeneration in porcine retinae by mimicking hypoxia, damaging certain retinal cell types. Treatment with the iNOS-inhibitor counteracted these effects to some extent, by preventing loss of retinal ganglion and bipolar cells. Hence, this inhibitor seems to be a very promising treatment for retinal diseases.


Antiviral response elicited against avian influenza virus infection following activation of toll-like receptor (TLR)7 signaling pathway is attributable to interleukin (IL)-1β production

Mohamed Sarjoon Abdul-Cader, Upasama De Silva Senapathi, Eva Nagy, Shayan Sharif, Mohamed Faizal Abdul-Careem
PMID: 30514372   DOI: 10.1186/s13104-018-3975-4

Abstract

Single stranded ribonucleic acid (ssRNA) binds to toll-like receptor (TLR)7 leading to recruitment of immune cells and production of pro-inflammatory cytokines, which has been shown in mammals. In chickens, ssRNA has been shown to elicit antiviral response against infectious bursal disease virus infection. The objectives of this study were to determine the pro-inflammatory mediators that are activated downstream of TLR7 signaling pathway in avian macrophages and their roles in antiviral response against avian influenza virus (AIV) infection.
In this study, first, we stimulated avian macrophages with the analog of ssRNA, resiquimod, and found that the ssRNA was capable of increasing nitric oxide (NO) and interleukin (IL-1β) production in avian macrophages. Second, we observed when the avian macrophages were stimulated with ssRNA, it elicits an antiviral response against AIV. Finally, we demonstrated that when we blocked the IL-1β response using IL-1 receptor antagonist (IL-1Ra) and the NO production using a selective inhibitor of inducible nitric oxide synthase (iNOS), N-([3-(aminomethyl)phenyl]methyl)ethanimidamide dihydrochloride (1400 W), the antiviral response against AIV is attributable to IL-1β production and not to the NO production. This study provides insights into the mechanisms of antiviral response mediated by ssRNA, particularly against AIV infection.


Elevated pulmonary arterial pressure in Zucker diabetic fatty rats

Daniel Morales-Cano, Maria Callejo, Bianca Barreira, Gema Mondejar-Parreño, Sergio Esquivel-Ruiz, Sonia Ramos, María Ángeles Martín, Angel Cogolludo, Laura Moreno, Francisco Perez-Vizcaino
PMID: 30689673   DOI: 10.1371/journal.pone.0211281

Abstract

Diabetes is a very strong predictor of chronic systemic vascular diseases and acute cardiovascular events. Recently, associations between metabolic disorders and pulmonary hypertension have also been reported in both humans and animal models. In order to get some further insight into the relationship of pulmonary hypertension with obesity, insulin resistance and hyperglycemia, herein we have used the Zucker diabetic fatty rats (ZDF/clr-lepr fa) at 20 weeks fed a standard diet and compared to their lean Zucker littermates (ZL). ZDF rats were obese, had elevated plasma glucose levels and insulin resistance, i.e. a clinically relevant model of type 2 diabetes. They presented elevated systolic, diastolic and mean pulmonary arterial pressures and a parallel increase in the Fulton index. Systemic arterial pressures were also increased but the left ventricle plus septum weight was similar in both groups and the heart rate was reduced. Wall media thickening was observed in the small pulmonary arteries from the ZDF rats. Isolated pulmonary arteries mounted in a wire myograph showed similar vasoconstrictor responses to phenylephrine and 5-HT and similar responses to the endothelium-dependent vasodilator acetylcholine. However, the iNOS inhibitor 1400W enhanced the vasoconstrictor responses in ZDF but not in ZL rats. The protein expression of eNOS and iNOS was not significantly different in the lungs of the two groups. The lung expression of Bmpr2 mRNA was downregulated. However, the mRNA expression of Kcna5, Kcnk3, Kcnq1, Kcnq4 or Kcnq5, which encode for the potassium channels Kv1.5, TASK-1, Kv7.1, Kv7.4 and Kv7.5, respectively, was similar in ZL and ZDF rats. In conclusion, ZDF rats show increased pulmonary arterial pressure, right ventricular hypertrophy, pulmonary arterial medial thickening and downregulated lung Bmpr2 despite leptin resistance. These changes were mild but are consistent with the view that diabetes is a risk factor for pulmonary hypertension.


NOS2 inhibitor 1400W Induces Autophagic Flux and Influences Extracellular Vesicle Profile in Human Glioblastoma U87MG Cell Line

Paola Palumbo, Francesca Lombardi, Francesca Rosaria Augello, Ilaria Giusti, Sabino Luzzi, Vincenza Dolo, Maria Grazia Cifone, Benedetta Cinque
PMID: 31226744   DOI: 10.3390/ijms20123010

Abstract

The relevance of nitric oxide synthase 2 (NOS2) as a prognostic factor in Glioblastoma Multiforme (GBM) malignancy is emerging. We analyzed the effect of NOS2 inhibitor 1400W on the autophagic flux and extracellular vesicle (EV) secretion in U87MG glioma cells. The effects of glioma stem cells (GSC)-derived EVs on adherent U87MG were evaluated. Cell proliferation and migration were examined while using Cell Counting Kit-8 assay (CCK-8) and scratch wound healing assay. Cell cycle profile and apoptosis were analyzed by flow cytometry. Autophagy-associated acidic vesicular organelles were detected and quantified by acridine orange staining. The number and size of EVs were assessed by nanoparticle tracking analysis. EV ultrastructure was verified by transmission electron microscopy (TEM). WB was used to analyze protein expression and acid sphingomyelinase was determined through ceramide levels. 1400W induced autophagy and EV secretion in both adherent U87MG and GSCs. EVs secreted by 1400W-treated GSC, but not those from untreated cells, were able to inhibit adherent U87MG cell growth and migration while also inducing a relevant level of autophagy. The hypothesis of NOS2 expression as GBM profile marker or interesting therapeutic target is supported by our findings. Autophagy and EV release following treatment with the NOS2 inhibitor could represent useful elements to better understand the complex biomolecular frame of GBM.


3D model of harlequin ichthyosis reveals inflammatory therapeutic targets

Florence Enjalbert, Priya Dewan, Matthew P Caley, Eleri M Jones, Mary A Morse, David P Kelsell, Anton J Enright, Edel A O'Toole
PMID: 32544098   DOI: 10.1172/JCI132987

Abstract

The biology of harlequin ichthyosis (HI), a devastating skin disorder caused by loss-of-function mutations in the gene ABCA12, is poorly understood, and to date, no satisfactory treatment has been developed. We sought to investigate pathomechanisms of HI that could lead to the identification of new treatments for improving patients' quality of life. In this study, RNA-Seq and functional assays were performed to define the effects of loss of ABCA12 using HI patient skin samples and an engineered CRISPR/Cas9 ABCA12 KO cell line. The HI living skin equivalent (3D model) recapitulated the HI skin phenotype. The cytokines IL-36α and IL-36γ were upregulated in HI skin, whereas the innate immune inhibitor IL-37 was strongly downregulated. We also identified STAT1 and its downstream target inducible nitric oxide synthase (NOS2) as being upregulated in the in vitro HI 3D model and HI patient skin samples. Inhibition of NOS2 using the inhibitor 1400W or the JAK inhibitor tofacitinib dramatically improved the in vitro HI phenotype by restoring the lipid barrier in the HI 3D model. Our study has identified dysregulated pathways in HI skin that are feasible therapeutic targets.


The impact of postsynaptic density 95 blocking peptide (Tat-NR2B9c) and an iNOS inhibitor (1400W) on proteomic profile of the hippocampus in C57BL/6J mouse model of kainate-induced epileptogenesis

Karen Tse, Dean Hammond, Deborah Simpson, Robert J Beynon, Edward Beamer, Michael Tymianski, Michael W Salter, Graeme J Sills, Thimmasettappa Thippeswamy
PMID: 31090233   DOI: 10.1002/jnr.24441

Abstract

Antiepileptogenic agents that prevent the development of epilepsy following a brain insult remain the holy grail of epilepsy therapeutics. We have employed a label-free proteomic approach that allows quantification of large numbers of brain-expressed proteins in a single analysis in the mouse (male C57BL/6J) kainate (KA) model of epileptogenesis. In addition, we have incorporated two putative antiepileptogenic drugs, postsynaptic density protein-95 blocking peptide (PSD95BP or Tat-NR2B9c) and a highly selective inducible nitric oxide synthase inhibitor, 1400W, to give an insight into how such agents might ameliorate epileptogenesis. The test drugs were administered after the induction of status epilepticus (SE) and the animals were euthanized at 7 days, their hippocampi removed, and subjected to LC-MS/MS analysis. A total of 2,579 proteins were identified; their normalized abundance was compared between treatment groups using ANOVA, with correction for multiple testing by false discovery rate. Significantly altered proteins were subjected to gene ontology and KEGG pathway enrichment analyses. KA-induced SE was most robustly associated with an alteration in the abundance of proteins involved in neuroinflammation, including heat shock protein beta-1 (HSP27), glial fibrillary acidic protein, and CD44 antigen. Treatment with PSD95BP or 1400W moderated the abundance of several of these proteins plus that of secretogranin and Src substrate cortactin. Pathway analysis identified the glutamatergic synapse as a key target for both drugs. Our observations require validation in a larger-scale investigation, with candidate proteins explored in more detail. Nevertheless, this study has identified several mechanisms by which epilepsy might develop and several targets for novel drug development. OPEN PRACTICES: This article has been awarded Open Data. All materials and data are publicly accessible as supporting information. Learn more about the Open Practices badges from the Center for Open Science: https://osf.io/tvyxz/wiki.


Nitric oxide synthase inhibitors 1400W and L-NIO inhibit angiogenesis pathway of colorectal cancer

Yanfeng Gao, Shuang Zhou, Yi Xu, Sen Sheng, Steven Y Qian, Xiongwei Huo
PMID: 30590117   DOI: 10.1016/j.niox.2018.12.008

Abstract

It has been widely accepted that angiogenesis plays fundamental roles in colorectal cancer development, and therapeutic targeting of this pathway has achieved promising outcome. Recent reports have highlighted the involvement of nitric oxide synthases (NOS) in the development of angiogenesis in cancer; however, the mechanism and therapeutic value of NOS inhibitors in colon cancer are largely unknown.
In this study, we investigated the effects and mechanism of the NOS inhibitors 1400W and L-NIO on the angiogenesis pathway in colorectal cancer cells.
Two colorectal cancer cell lines, HT 29 and HCT 116, were used for in vitro study. The expression of iNOS and eNOS in cells was knocked down via shRNA transfection. MTS assays and wound healing assays were performed to assess cell proliferation and migration after shRNA transfection or treatment with 1400W, L-NIO, and 5-fluorouracil. Human angiogenesis PCR arrays and proteome profiler human angiogenesis arrays were used to detect changes in key genes/proteins involved in modulating angiogenesis after 1400W and L-NIO treatment.
Knockdown of iNOS and eNOS significantly inhibited colorectal cancer cell growth. Treatment with NOS inhibitors inhibited colorectal cancer cell growth and migration, and was associated with suppression of the expression of key genes/proteins involved in the angiogenesis pathway. In addition, the combined use of NOS inhibitors with 5-fluorouracil showed enhanced inhibition of cell proliferation and migration.
NOS inhibitors could suppress colorectal cancer cell growth and migration, likely via suppressing the angiogenesis pathway.


Inducible nitric oxide synthase inhibitor, 1400W, mitigates DFP-induced long-term neurotoxicity in the rat model

Marson Putra, Shaunik Sharma, Meghan Gage, Grace Gasser, Andy Hinojo-Perez, Ashley Olson, Adriana Gregory-Flores, Sreekanth Puttachary, Chong Wang, Vellareddy Anantharam, Thimmasettappa Thippeswamy
PMID: 30940499   DOI: 10.1016/j.nbd.2019.03.031

Abstract

Chemical nerve agents (CNA) are increasingly becoming a threat to both civilians and military personnel. CNA-induced acute effects on the nervous system have been known for some time and the long-term consequences are beginning to emerge. In this study, we used diisopropylfluorophosphate (DFP), a seizurogenic CNA to investigate the long-term impact of its acute exposure on the brain and its mitigation by an inducible nitric oxide synthase (iNOS) inhibitor, 1400W as a neuroprotectant in the rat model. Several experimental studies have demonstrated that DFP-induced seizures and/or status epilepticus (SE) causes permanent brain injury, even after the countermeasure medication (atropine, oxime, and diazepam). In the present study, DFP-induced SE caused a significant increase in iNOS and 3-nitrotyrosine (3-NT) at 24 h, 48 h, 7d, and persisted for a long-term (12 weeks post-exposure), which led to the hypothesis that iNOS is a potential therapeutic target in DFP-induced brain injury. To test the hypothesis, we administered 1400W (20 mg/kg, i.m.) or the vehicle twice daily for the first three days of post-exposure. 1400W significantly reduced DFP-induced iNOS and 3-NT upregulation in the hippocampus and piriform cortex, and the serum nitrite levels at 24 h post-exposure. 1400W also prevented DFP-induced mortality in <24 h. The brain immunohistochemistry (IHC) at 7d post-exposure revealed a significant reduction in gliosis and neurodegeneration (NeuN+ FJB positive cells) in the 1400W-treated group. 1400W, in contrast to the vehicle, caused a significant reduction in the epileptiform spiking and spontaneous recurrent seizures (SRS) during 12 weeks of continuous video-EEG study. IHC of brain sections from the same animals revealed a significant reduction in reactive gliosis (both microgliosis and astrogliosis) and neurodegeneration across various brain regions in the 1400W-treated group when compared to the vehicle-treated group. A multiplex assay from hippocampal lysates at 6 weeks post-exposure showed a significant increase in several key pro-inflammatory cytokines/chemokines such as IL-1α, TNFα, IL-1β, IL-2, IL-6, IL-12, IL-17a, MCP-1, LIX, and Eotaxin, and a growth factor, VEGF in the vehicle-treated animals. 1400W significantly suppressed IL-1α, TNFα, IL-2, IL-12, and MCP-1 levels. It also suppressed DFP-induced serum nitrite levels at 6 weeks post-exposure. In the Morris water maze, the vehicle-treated animals spent significantly less time in the target quadrant in a probe trial at 9d post-exposure compared to their time spent in the same quadrant 11 days previously (i.e., 2 days prior to DFP exposure). Such a difference was not observed in the 1400W and control groups. However, learning and short-term memory were unaffected when tested at 10-16d and 28-34d post-exposure. Accelerated rotarod, horizontal bar test, and the forced swim test revealed no significant changes between groups. Overall, the findings from this study suggest that 1400W may be considered as a potential therapeutic agent as a follow-on therapy for CNA exposure, after controlling the acute symptoms, to prevent mortality and some of the long-term neurotoxicity parameters such as epileptiform spiking, SRS, neurodegeneration, reactive gliosis in some brain regions, and certain key proinflammatory cytokines and chemokine.


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